molecular formula C24H28N2O3S2 B4609410 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B4609410
M. Wt: 456.6 g/mol
InChI Key: MTMRGTWAIWBYEO-UHFFFAOYSA-N
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Description

12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound features multiple functional groups, including ether, thioether, and diazatricyclic systems, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the propan-2-yloxyphenyl and methylsulfanyl groups. Key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tricyclic system.

    Introduction of Functional Groups: The propan-2-yloxyphenyl group is introduced via etherification reactions, while the methylsulfanyl group is added through thiolation reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key pathways include:

    Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptor Binding: It can bind to specific receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: A closely related compound with a similar structure but different functional groups.

    12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol: Another related compound with a hydroxyl group instead of a carbonyl group.

Uniqueness

The uniqueness of 12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-6-11-26-22(27)20-18-12-24(4,5)28-13-19(18)31-21(20)25-23(26)30-14-16-7-9-17(10-8-16)29-15(2)3/h6-10,15H,1,11-14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMRGTWAIWBYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 2
Reactant of Route 2
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 3
Reactant of Route 3
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 4
Reactant of Route 4
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 5
Reactant of Route 5
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 6
Reactant of Route 6
12,12-dimethyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

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